molecular formula C11H10ClN3O B3024092 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine CAS No. 61471-98-5

6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine

Cat. No.: B3024092
CAS No.: 61471-98-5
M. Wt: 235.67 g/mol
InChI Key: KAZQXCYNQKFGGI-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H10ClN3O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated systems for reagent addition and temperature control can further improve the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide, 80-120°C.

    Oxidation: Potassium permanganate, hydrogen peroxide, aqueous or organic solvents, room temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, room temperature to reflux.

Major Products

    Substitution: Various substituted pyridazin-3-amines.

    Oxidation: Pyridazin-3-amine N-oxides.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: The compound can serve as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxyphenyl group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)13-11-7-6-10(12)14-15-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZQXCYNQKFGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423310
Record name 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61471-98-5
Record name 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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